molecular formula C15H17N5O2 B2717044 N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 2034250-62-7

N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2717044
CAS No.: 2034250-62-7
M. Wt: 299.334
InChI Key: NVPRFOCQWKFZIP-UHFFFAOYSA-N
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Description

“N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1,2,3-triazole ring. This ring is a five-membered heterocycle containing three nitrogen atoms . Compounds containing the 1,2,3-triazole ring have been shown to possess notable therapeutic importance . They have been synthesized and evaluated for their antimicrobial activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

Structurally, there are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .


Physical and Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Antituberculosis Activity : Research has shown that derivatives similar to the compound , particularly those incorporating the triazole ring system, exhibit a broad range of biological activities. For instance, compounds synthesized through the condensation of triazole with acetamide derivatives have been screened for their in-vitro antibacterial, antifungal, and antituberculosis activities. These compounds are noted for their wide therapeutical interests including anti-inflammatory and CNS stimulant properties, highlighting the potential for developing new pharmaceutical agents (MahyavanshiJyotindra et al., 2011).

Insecticidal Properties : Some derivatives synthesized from acetamide precursors have demonstrated insecticidal properties, particularly against agricultural pests like the cotton leafworm. This suggests the compound's potential utility in the development of novel insecticides, contributing to agricultural sciences (Fadda et al., 2017).

Catalysis and Material Science

Catalytic Applications : The integration of triazole units into compounds has facilitated their use as ligands in catalysis, demonstrating effectiveness in transfer hydrogenation reactions. This underscores the compound's potential in synthetic chemistry, particularly in facilitating efficient and selective catalytic processes (Bolje et al., 2015).

Organic Light-Emitting Diodes (OLEDs) : Compounds incorporating pyridine and triazole moieties have been utilized as host materials in phosphorescent OLEDs. Their synthesis and application in OLEDs indicate the potential of similar compounds in improving device performance, particularly in achieving low turn-on voltages and high power efficiencies. This highlights their relevance in the advancement of materials for optoelectronic applications (Liu et al., 2018).

Safety and Hazards

Adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

The scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds . They hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .

Properties

IUPAC Name

N-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-9-6-14(10-19)20-16-7-8-17-20/h2-5,7-8,14H,6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPRFOCQWKFZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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